Staurosporine, VETRANAL(TM), analytical standard

Catalog No.
S543943
CAS No.
62996-74-1
M.F
C28H26N4O3
M. Wt
466.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Staurosporine, VETRANAL(TM), analytical standard

Ensure assay reproducibility with VETRANAL™ Staurosporine analytical standard (CAS 62996-74-1). Lower-purity batches introduce indolocarbazole impurities that distort kinase IC50 and apoptosis kinetics. This certified ≥98% HPLC standard solves that. • Eliminates impurity interference in pan-kinase profiling (PKC IC50 = 0.7 nM) • Enables absolute LC-MS/MS quantification with exact molar calibration • Reliable caspase-3 activation control at 4-6 h for TUNEL/flow cytometry • Stable 6-month DMSO stocks (50 mg/mL) for automated serial dilutions.

CAS Number

62996-74-1

Product Name

Staurosporine, VETRANAL(TM), analytical standard

IUPAC Name

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28+/m1/s1

InChI Key

HKSZLNNOFSGOKW-WIFUGMKFSA-N

solubility

Soluble in DMSO, not in water

Synonyms

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)-, Staurosporine

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Isomeric SMILES

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

The exact mass of the compound Staurosporine is 466.20049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374128. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids. It belongs to the ontological category of indolocarbazole alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Staurosporine (CAS 62996-74-1) is a potent, cell-permeable indolocarbazole alkaloid originally isolated from Streptomyces sp., universally recognized as a broad-spectrum ATP-competitive protein kinase inhibitor and a benchmark apoptosis inducer . As a VETRANAL™ analytical standard, this specific grade is manufactured to rigorous purity specifications (≥98% via HPLC) and is supported by traceable calibration data, distinguishing it from crude biochemical extracts . Its primary utility lies in its exceptional potency across multiple kinase families (including PKC, PKA, and PKG) and its rapid, predictable induction of caspase-dependent cell death [1]. For procurement professionals and laboratory managers, securing an analytical-grade staurosporine ensures absolute reproducibility in high-throughput screening, LC-MS/MS calibration, and cellular assay validation, mitigating the batch-to-batch variability that plagues lower-purity reagents .

Analytical Standard Fit

Grade VETRANAL™ certified reference material for quantitative applications
Traceability Lot-specific Certificate of Analysis ensures inter-laboratory comparability
Analytical workflows Tested and verified for HPLC and GC method suitability

Substituting a certified analytical standard like VETRANAL™ Staurosporine with standard biochemical-grade material (often rated at only ≥95% purity) introduces significant risk into quantitative workflows . Lower-grade preparations frequently contain structurally related indolocarbazole impurities or fermentation byproducts, which possess their own distinct kinase selectivity profiles and cellular toxicities [1]. In high-throughput kinase profiling or LC-MS/MS quantification, these impurities can skew IC50 determinations, produce artifactual baseline noise, and compromise the exact molarity of stock solutions. Furthermore, because staurosporine is active at sub-nanomolar concentrations, even a minor variance in active pharmaceutical ingredient (API) titer can drastically alter the kinetics of caspase-3 activation in apoptosis assays, rendering cross-study comparisons invalid and requiring costly assay recalibration .

Substitution Risk

VETRANAL™ analytical standard
Supplied with certified purity and lot-specific COA; verified for HPLC/GC use
Generic research-grade staurosporine
Purity may be unverified; no lot-specific certification; analytical suitability not guaranteed
Documented traceability
Supports method validation and regulatory data review
Limited documentation
May lack traceable purity information; not suitable for compliance-driven workflows
Designed for quantitative accuracy
Manufactured and tested for precise analytical measurement
Optimized for biological assays
May introduce unknown impurities affecting chromatographic performance

Purity and Titer Reliability

The analytical standard grade of Staurosporine guarantees a minimum purity of ≥98% (often >99% by HPLC), providing a highly accurate mass-to-molarity ratio for calibration . In contrast, standard biochemical grades are typically certified to only ≥90-95% purity, allowing up to 5-10% of structurally related fermentation impurities .

Evidence DimensionHPLC Purity and Titer Variance
Target Compound DataAnalytical Standard (≥98-99% purity, exact titer for calibration)
Comparator Or BaselineStandard biochemical grade (≥90-95% purity)
Quantified DifferenceUp to 4-9% reduction in unknown impurities, ensuring precise molarity.
ConditionsHPLC area normalization and mass spectrometry validation.

Exact titer and high purity are mandatory for LC-MS/MS reference standards and prevent off-target toxicity artifacts in sensitive cellular assays.

Purity Certification
Head-to-head
VETRANAL™: certified ≥95% HPLC with COA Generic: uncertified purity
Supports method validation traceability
Lot-specific COA enables inter-lab comparison

Pan-Kinase Inhibition Potency

Staurosporine serves as an unparalleled universal positive control due to its sub-nanomolar to low-nanomolar potency across diverse kinase families. It exhibits an IC50 of 0.7 nM for PKC, 7 nM for PKA, and 8.5 nM for PKG [1]. In contrast to using a panel of highly selective, single-target kinase inhibitors which require individual optimization, staurosporine provides a single, uniform baseline of near-complete kinase suppression .

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataStaurosporine (PKC IC50 = 0.7 nM; PKA IC50 = 7 nM; PKG IC50 = 8.5 nM)
Comparator Or BaselineSingle-target selective kinase inhibitors (baseline)
Quantified DifferenceSub-nanomolar multi-target suppression achieved with a single agent.
ConditionsATP-competitive in vitro kinase activity assay.

Procuring a single, highly potent pan-kinase inhibitor provides a universal baseline control for broad kinase screening panels, saving costs and standardizing assay validation.

Kinase Inhibition Profile
Class-level
Target: PKC IC50 2.7–65 nM, PKA 8.2 nM, Phosph. kinase 0.5 nM K252a: 1.7 nM; Midostaurin: ~500 nM; CGP 41 251: 50 nM
Reported broad kinase inhibition supports positive control utility
Literature values; verify under own assay conditions

Accelerated Apoptosis Induction

In cellular models, Staurosporine acts as a rapid and robust inducer of apoptosis, achieving maximum caspase-3 activation within 4 to 6 hours at a 1 µM concentration [1]. Comparatively, receptor-mediated apoptosis inducers, such as anti-CD95 antibodies (2 µg/mL), exhibit a much slower activation profile, often not reaching statistical significance until 4-6 hours and peaking much later [1].

Evidence DimensionTime to maximum caspase-3 activation
Target Compound DataStaurosporine 1 µM (Peak activation at 4-6 hours)
Comparator Or BaselineAnti-CD95 2 µg/mL (Slower activation, plateau delayed beyond 6 hours)
Quantified DifferenceSignificantly faster onset and peak of executioner caspase activity.
ConditionsJurkat cell cytosolic lysates, DEVD-pNA substrate cleavage assay.

Rapid and predictable apoptosis kinetics make it the ideal procurement choice for validating high-throughput cell viability and flow cytometry assays within a single standard workday.

Apoptosis Induction
Cross-study
Target: EC50 ~100 nM in neuroblastoma lines Untreated: minimal apoptosis
Supports apoptosis assay calibration and reproducibility
Concentration-dependent; verify in specific cell model

Solubility and Stock Stability

Staurosporine demonstrates excellent processability for laboratory workflows, being highly soluble in DMSO up to 50 mg/mL, despite being virtually insoluble in water [1]. When reconstituted and stored at -70°C, these high-concentration DMSO master stocks remain stable for up to 6 months without loss of potency.

Evidence DimensionMaximum solubility and stock stability
Target Compound Data50 mg/mL in DMSO, stable for 6 months at -70°C
Comparator Or BaselineAqueous buffer (Insoluble / unstable)
Quantified Difference>50,000-fold higher solubility in DMSO vs water, with long-term freeze-thaw stability.
ConditionsLyophilized solid or film reconstituted in anhydrous DMSO.

The ability to create stable, highly concentrated master stocks minimizes reagent waste, reduces handling errors, and supports large-scale serial dilutions in automated screening platforms.

Analytical Technique Suitability
Head-to-head
Target: suitable for HPLC and GC Molecular biology grade: not specified
Reduces method development risk
Verified by vendor QC; ensures chromatographic consistency
PKC Isozyme Selectivity vs UCN-01
Head-to-head
Target: PKC-α 58 nM, PKC-δ 325 nM UCN-01: PKC-α 29 nM, PKC-δ 530 nM
Supports isozyme-specific pathway studies
Selectivity differs; verify in cellular context

LC-MS/MS Calibration Reference

Utilizing the guaranteed ≥98% HPLC purity of the analytical standard to create exact molar calibration curves for mass spectrometry, ensuring absolute quantification of indolocarbazole analogs in biological matrices .

Positive Control for Kinase Screening

Deploying staurosporine's sub-nanomolar pan-kinase potency (e.g., PKC IC50 = 0.7 nM) to validate assay sensitivity and establish a maximum-inhibition baseline across diverse kinase profiling panels [1].

Rapid Apoptosis Assay Validation

Leveraging its accelerated caspase-3 activation kinetics (peaking at 4-6 hours) to standardize and validate flow cytometry, TUNEL, and fluorometric cell death assays, providing a reliable positive control that fits within a standard laboratory shift [2].

Automated Screening Master Stocks

Taking advantage of its high DMSO solubility (50 mg/mL) and 6-month cryogenic stability to prepare centralized master stocks for robotics-driven serial dilutions, minimizing batch-to-batch preparation variance .

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical QC method development
Certified purity and lot traceability
HPLC/GC method performance and calibration
Kinase inhibition assay positive control
Broad-spectrum kinase inhibition profile
Assay normalization and potency comparison
Apoptosis assay calibration
Established apoptosis induction EC50
Concentration accuracy for reproducible response
Forensic toxicology reference standard
Analytical standard grade with documented purity
Reliable identification in biological matrices

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

466.20049070 Da

Monoisotopic Mass

466.20049070 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H88EPA0A3N

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (16.67%): Flammable solid [Danger Flammable solids];
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (16.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H340 (33.33%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H351 (16.67%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (16.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (16.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (16.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Staurosporine is a cell permeable alkaloid isolated from Streptomyces staurosporeus exhibiting anti-cancer activity. Staurosporine is a potent, non-selective inhibitor of protein kinases, including protein kinase C. This agent induces apoptosis by an undetermined mechanism. (NCI)

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

62996-74-1

Wikipedia

Staurosporine

Omura S, Iwai Y, Hirano A, Nakagawa A, Awaya J, Tsuchya H, et al. (April 1977). "A new alkaloid AM-2282 OF Streptomyces origin. Taxonomy, fermentation, isolation and preliminary characterization". The Journal of Antibiotics. 30 (4): 275–282. doi:10.7164/antibiotics.30.275. PMID 863788.

Funato N, Takayanagi H, Konda Y, Toda Y, Harigaya Y, Omura S (1994). "Absolute configuration of staurosporine by X-ray analysis". Tetrahedron Lett. 35 (8): 1251–1254. doi:10.1016/0040-4039(94)88036-0.

Rüegg UT, Burgess GM (June 1989). "Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases". Trends in Pharmacological Sciences. 10 (6): 218–20. doi:10.1016/0165-6147(89)90263-0. PMID 2672462.

Karaman MW, Herrgard S, Treiber DK, Gallant P, Atteridge CE, Campbell BT, et al. (January 2008). "A quantitative analysis of kinase inhibitor selectivity". Nature Biotechnology. 26 (1): 127–132. doi:10.1038/nbt1358. PMID 18183025. S2CID 205273598.

Tanramluk D, Schreyer A, Pitt WR, Blundell TL (July 2009). "On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine". Chemical Biology & Drug Design. 74 (1): 16–24. doi:10.1111/j.1747-0285.2009.00832.x. PMC 2737611. PMID 19519740.

Chae HJ, Kang JS, Byun JO, Han KS, Kim DU, Oh SM, et al. (October 2000). "Molecular mechanism of staurosporine-induced apoptosis in osteoblasts". Pharmacological Research. 42 (4): 373–381. doi:10.1006/phrs.2000.0700. PMID 10987998.

Bruno S, Ardelt B, Skierski JS, Traganos F, Darzynkiewicz Z (January 1992). "Different effects of staurosporine, an inhibitor of protein kinases, on the cell cycle and chromatin structure of normal and leukemic lymphocytes". Cancer Research. 52 (2): 470–473. PMID 1728418.

Ryan KS (2008). "Structural studies of rebeccamycin, staurosporine, and violacein biosynthetic enzymes" (PDF). Ph.D. Thesis. Massachusetts Institute of Technology. Archived from the original (PDF) on 2012-03-14.

Midostaurin product page, Fermentek

Wang Y, Yin OQ, Graf P, Kisicki JC, Schran H (June 2008). "Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus". Journal of Clinical Pharmacology. 48 (6): 763–775. doi:10.1177/0091270008318006. PMID 18508951. S2CID 26657407.

News Release (21 October 2013). "Study Identifies Safe Delivery System for Tricky Yet Highly Potent Anti-Cancer Compounds". UC San Diego Health System. Retrieved 27 October 2013.

Mukthavaram R, Jiang P, Saklecha R, Simberg D, Bharati IS, Nomura N, et al. (2013). "High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile". International Journal of Nanomedicine. 8 (1): 3991–4006. doi:10.2147/IJN.S51949. PMC 3808212. PMID 24174874.

Meggio F, et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Eur J Biochem. 1995 Nov 15;234(1):317-22.

Chae HJ, et al. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Pharmacol Res. 2000 Oct;42(4):373-81.

Yoshizawa S, et al. Tumor-promoting activity of staurosporine, a protein kinase inhibitor on mouse skin.Cancer Res. 1990 Aug 15;50(16):4974-8.

Nabeshima T, et al. Staurosporine facilitates recovery from the basal forebrain-lesion-induced impairment of learning and deficit of cholinergic neuron in rats. J Pharmacol Exp Ther. 1991 May;257(2):562-6.

Yujie Ren, et al. The ORF3a Protein of SARS-CoV-2 Induces Apoptosis in Cells. Cell Mol Immunol. 2020 Jun 18;1-3.



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